molecular formula C9H9ClO3 B14058939 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one

Cat. No.: B14058939
M. Wt: 200.62 g/mol
InChI Key: BYKHNSXSMRDNAN-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol It is characterized by the presence of a chloro group, two hydroxyl groups, and a ketone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one typically involves the chlorination of 1-(2,5-dihydroxyphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2,6-dihydroxyphenyl)propan-2-one
  • 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one
  • 1-Chloro-1-(2,5-dimethoxyphenyl)propan-2-one

Uniqueness

1-Chloro-1-(2,5-dihydroxyphenyl)propan-2-one is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-chloro-1-(2,5-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO3/c1-5(11)9(10)7-4-6(12)2-3-8(7)13/h2-4,9,12-13H,1H3

InChI Key

BYKHNSXSMRDNAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)O)O)Cl

Origin of Product

United States

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